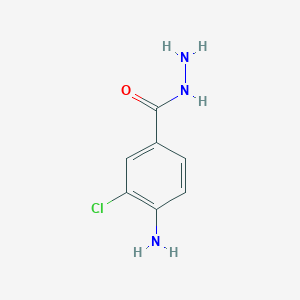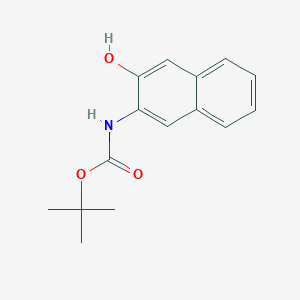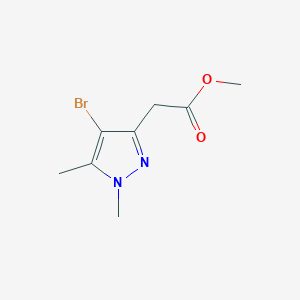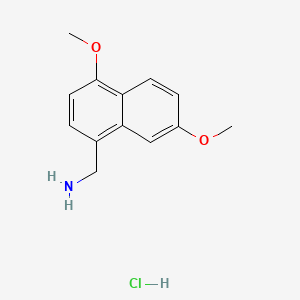![molecular formula C12H15ClO3S B13470423 3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride](/img/structure/B13470423.png)
3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride is an organic compound characterized by a cyclobutane ring substituted with a benzyloxy methyl group and a sulfonyl chloride group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 3-(benzyloxy)cyclobutan-1-one. This intermediate can be synthesized by reacting bromomethyl propylene oxide and benzyl bromide under the action of mercuric chloride at 155-160°C to form 2-benzyloxy-1,3-dibromopropane. This compound is then reacted with methyl sulphomethyl sulfone at -78°C using butyl lithium to yield [3-(methylsulphinyl)-3-(methylthio)cyclobutyl]oxy]methyl]benzene. Finally, oxidation with perchloric acid produces 3-(benzyloxy)cyclobutan-1-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Elimination: Strong bases like sodium hydride or potassium tert-butoxide are employed.
Major Products
Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products include benzyloxy aldehydes and acids.
Elimination: Products include cyclobutene derivatives.
Scientific Research Applications
3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substitution products. The benzyloxy group can also participate in oxidation reactions, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)cyclobutan-1-one: Similar structure but lacks the sulfonyl chloride group.
Cyclobutane-1-sulfonyl chloride: Lacks the benzyloxy methyl group.
Benzyloxy methyl cyclobutane: Lacks the sulfonyl chloride group.
Uniqueness
3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride is unique due to the combination of the benzyloxy methyl group and the sulfonyl chloride group on the cyclobutane ring. This combination imparts distinct reactivity patterns, making it a valuable compound in synthetic organic chemistry.
Properties
Molecular Formula |
C12H15ClO3S |
|---|---|
Molecular Weight |
274.76 g/mol |
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H15ClO3S/c13-17(14,15)12-6-11(7-12)9-16-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI Key |
LRQRYUKMAOQIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate](/img/structure/B13470342.png)
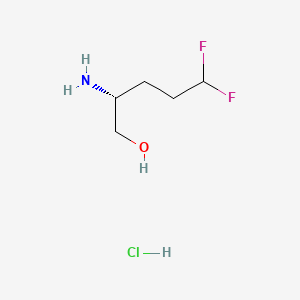
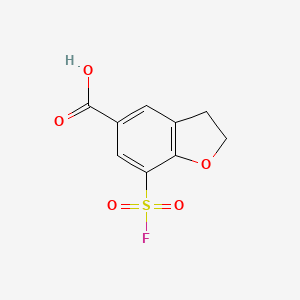
![2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470378.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13470381.png)
![1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13470387.png)
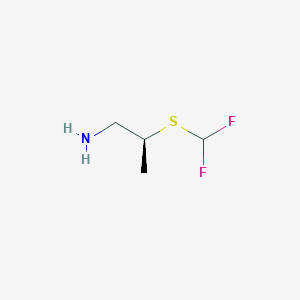

![1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene](/img/structure/B13470396.png)
